
Elvucitabine
Descripción general
Descripción
Elvucitabine es un inhibidor de la transcriptasa inversa de nucleósidos (ITIN) desarrollado para el tratamiento de la infección por el virus de la inmunodeficiencia humana (VIH). Es un análogo sintético de la citidina, específicamente diseñado para inhibir la actividad de la enzima viral transcriptasa inversa, que es esencial para la replicación del VIH .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Elvucitabine se puede sintetizar a partir de la L-xilosas a través de una serie de diez pasos. Los pasos clave incluyen la β-glucosilación estereocontrolada mediada por trifluorometanosulfonato de trimetilsililo (TMSOTf) y el uso de grupos cloroacetilo para la protección de los grupos hidroxilo, seguido de su desprotección en condiciones suaves . El rendimiento global de esta ruta sintética es de aproximadamente el 20% .
Métodos de Producción Industrial: Los métodos de producción industrial para this compound implican rutas sintéticas similares, pero están optimizados para la producción a gran escala. El uso de materiales de partida y reactivos rentables, junto con estrategias eficientes de protección y desprotección, son cruciales para la síntesis industrial de this compound .
Análisis De Reacciones Químicas
Tipos de Reacciones: Elvucitabine experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución nucleofílica se pueden utilizar para introducir diferentes sustituyentes en la molécula de this compound.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se emplean típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula de this compound .
Aplicaciones Científicas De Investigación
Clinical Trials and Efficacy
Elvucitabine has demonstrated significant antiviral activity in various studies:
- In a Phase II double-blind study , this compound was administered as monotherapy to HIV-positive participants. Results indicated a substantial reduction in HIV RNA levels over seven days, with sustained effects observed even after treatment cessation due to its long half-life of approximately 100 hours .
- A study reported that this compound showed 5- to 10-fold improved in vitro antiviral activity against wild-type HIV isolates compared to lamivudine, with an IC50 value around 1 ng/mL in peripheral blood mononuclear cells .
- Additionally, this compound displayed potential efficacy against nucleoside-resistant viral strains, particularly those resistant to zidovudine and tenofovir, indicating its utility in treating patients with resistant HIV strains .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized by studies that highlight its absorption and distribution:
- This compound exhibits a prolonged half-life, allowing for less frequent dosing compared to other antiretroviral agents. This characteristic may enhance patient compliance and reduce the risk of resistance development .
- Studies have shown that this compound remains detectable in plasma and peripheral blood mononuclear cells for an extended period post-administration, which supports its potential as a long-acting therapeutic option .
Applications in Hepatitis B Treatment
This compound is also being investigated for its efficacy against HBV:
- It has been noted for its antiviral activity against HBV in vitro, making it a candidate for further clinical exploration in chronic hepatitis B treatment protocols .
- The compound's mechanism as a reverse transcriptase inhibitor suggests it could similarly disrupt HBV replication processes, akin to its action against HIV .
Summary of Clinical Findings
Study Type | Population | Intervention | Key Findings |
---|---|---|---|
Phase II Study | HIV-positive individuals | This compound monotherapy | Significant reduction in HIV RNA levels; long half-life supports sustained effects |
Pharmacokinetic Analysis | Healthy volunteers | Multiple dosing regimens | Prolonged half-life (~100 hours); effective against resistant strains |
In Vitro Studies | Various HIV isolates | This compound vs. Lamivudine | 5-10 fold improved efficacy against wild-type strains; effective against nucleoside-resistant strains |
Conclusion and Future Directions
This compound shows promise as an effective antiviral agent against both HIV and HBV. Its favorable pharmacokinetic properties and potent antiviral activity warrant further investigation through larger clinical trials to establish optimal dosing regimens and combination therapies with other antiretroviral agents.
Future research should focus on:
- Long-term safety and efficacy studies.
- Investigating combination therapies involving this compound to enhance treatment outcomes.
- Exploring the drug's potential role in managing drug-resistant viral infections.
Mecanismo De Acción
Elvucitabine ejerce sus efectos inhibiendo la actividad de la enzima viral transcriptasa inversa. Esta enzima es responsable de convertir el ARN viral en ADN, un paso crítico en el ciclo de replicación del VIH. Al inhibir la transcriptasa inversa, this compound evita la síntesis de nuevo ADN viral, bloqueando así la replicación del virus . Los objetivos moleculares de this compound incluyen la enzima transcriptasa inversa y el ARN viral .
Comparación Con Compuestos Similares
Elvucitabine es similar en estructura química a otros inhibidores de la transcriptasa inversa de nucleósidos como la lamivudina y la emtricitabina. this compound ha mostrado actividad contra ciertas cepas del VIH que son resistentes a otros ITIN . Esto hace que this compound sea una adición única y valiosa a la clase de ITIN.
Compuestos Similares:
- Lamivudina (Epivir)
- Emtricitabina (Emtriva)
- Apricitabina
- Rilpivirina (inhibidor no nucleósido de la transcriptasa inversa)
- Elvitegravir (inhibidor de la integrasa)
Las propiedades únicas de this compound y su potencial para superar la resistencia lo convierten en un candidato prometedor para futuras investigaciones y desarrollo en terapia antiviral.
Actividad Biológica
Elvucitabine, also known as β-l-Fd4C, is an investigational nucleoside reverse transcriptase inhibitor (NRTI) primarily studied for its antiviral activity against human immunodeficiency virus (HIV) and chronic hepatitis B virus (HBV). This compound has shown promising results in preclinical and clinical studies, demonstrating superior efficacy compared to existing treatments.
Antiviral Efficacy
This compound exhibits potent antiviral activity against wild-type HIV isolates, with a 50% inhibitory concentration (IC50) of approximately 1 ng/ml in peripheral blood mononuclear cells (PBMCs) . Its efficacy extends to nucleoside-resistant viral isolates, particularly those resistant to zidovudine and tenofovir. The compound's mechanism involves intracellular metabolism into active triphosphate forms, which inhibit viral replication by competing with natural nucleotides for incorporation into viral DNA .
Comparative Activity Against Other NRTIs
In comparative studies, this compound has been shown to have 5- to 10-fold improved in vitro antiviral activity against HIV compared to lamivudine. This enhanced potency is particularly notable in the context of drug-resistant strains .
Pharmacokinetics
This compound demonstrates a long half-life of approximately 100 hours, allowing for flexible dosing regimens. In a study involving HIV-infected subjects, different dosing schedules (daily and every other day) were evaluated. The pharmacokinetic behavior was best described by a two-compartment model, indicating variability in bioavailability among subjects .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | ~100 hours |
Bioavailability | ~50% in animal models |
Metabolism | Intracellular conversion to active metabolites |
CYP Enzyme Interaction | Not metabolized by CYP enzymes |
Safety Profile
While this compound has demonstrated significant antiviral efficacy, safety concerns have been noted. High doses have been associated with reversible leucopenia and neutropenia. However, pharmacokinetic/pharmacodynamic modeling suggests that lower daily doses can be effective while minimizing toxicity .
Phase I Clinical Trials
In a Phase I clinical trial involving 24 HIV-infected subjects, this compound was administered at doses of 5 mg, 10 mg daily, or 20 mg every other day. The study aimed to assess the pharmacokinetics and safety profile of this compound in conjunction with lopinavir-ritonavir . Results indicated that higher doses were associated with increased toxicity but that lower doses maintained antiviral efficacy.
Anti-HBV Activity
This compound has also been investigated for its anti-HBV properties. Studies indicate that it significantly inhibits HBV replication and secretion of viral antigens . Its activity against HBV positions it as a potential candidate for treating chronic hepatitis B alongside its applications in HIV therapy.
Propiedades
IUPAC Name |
4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBKFSPNDWWPSL-VDTYLAMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171185 | |
Record name | Elvucitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Elvucitabine is a L-cytosine Nucleoside analog Reverse Transcriptase Inhibitor (NRTIs) anti-HIV drug. NRTI's inhibit the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). It is believed that inhibition of reverse transcriptase interferes with the generation of DNA copies of viral RNA, which, in turn, are necessary for synthesis of new virions. Intracellular enzymes subsequently eliminate the HIV particle that previously had been uncoated, and left unprotected, during entry into the host cell. Thus, reverse transcriptase inhibitors are virustatic and do not eliminate HIV from the body. | |
Record name | Elvucitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06236 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
181785-84-2 | |
Record name | Elvucitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181785-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elvucitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181785842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elvucitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06236 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elvucitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELVUCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09BUF90C0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Elvucitabine exert its antiviral activity against HIV-1?
A1: this compound acts as a nucleoside reverse transcriptase inhibitor (NRTI) [, , , , ]. After entering the target cells, this compound undergoes intracellular phosphorylation into its active triphosphate form. This active form competes with natural nucleotides for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. Due to its structural differences, once incorporated, this compound causes chain termination, effectively halting further viral DNA synthesis [, , ].
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts do not explicitly state this compound's molecular formula and weight, they mention it being a nucleoside analog, specifically a "β-L-Fd4C" []. A search in chemical databases would be needed for precise structural information.
Q3: How do structural modifications on the 4' position of Stavudine, another NRTI, compare to this compound in terms of antiviral activity and cytotoxicity?
A3: Research shows that adding an ethynyl group to the 4' position of Stavudine creates a compound with fivefold greater anti-HIV activity and reduced cellular and mitochondrial toxicity compared to unmodified Stavudine []. While the study doesn't directly compare this modified Stavudine to this compound, it highlights how structural changes in the 4' position can significantly impact NRTI efficacy and safety profiles.
Q4: What is the approximate half-life of this compound?
A5: Research indicates that this compound exhibits a long half-life, approximately 100 hours, suggesting the potential for less frequent dosing regimens [].
Q5: Has this compound demonstrated synergistic effects with any other antiretroviral agents?
A6: Research reveals that a 4'-ethynyl derivative of Stavudine, which exhibits improved antiviral activity compared to the parent compound, demonstrates synergy with Lamivudine and this compound. This synergy suggests the potential for enhanced antiviral effects when combining these agents [].
Q6: What is the current status of this compound's clinical development, and what have the interim results shown?
A7: While specific details about this compound's clinical trial phases are not provided in the abstracts, one abstract mentions Phase II 48-week interim results. These results indicate that this compound displays safety and efficacy profiles comparable to Lamivudine in treatment-naïve HIV-1 infected individuals []. Further, this compound exhibits a distinct pharmacokinetic profile, suggesting potential advantages in specific clinical settings [].
Q7: Are there any ongoing research efforts focused on enhancing this compound delivery to specific tissues or cells?
A8: While the provided abstracts don't delve into specific drug delivery strategies for this compound, its classification as an NRTI [, , , , ] implies it can potentially benefit from approaches aimed at improving cellular uptake and intracellular delivery of nucleoside analogs.
Q8: What analytical methods have been employed to quantify this compound concentrations in biological samples?
A9: Researchers have utilized a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for analyzing this compound concentrations in plasma samples [, ]. This technique is highly sensitive and specific, allowing accurate quantification of drug levels for pharmacokinetic studies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.